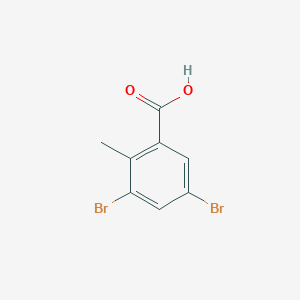

3,5-Dibromo-2-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dibromo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZXVIRBOFKOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20591203 | |

| Record name | 3,5-Dibromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100958-94-9 | |

| Record name | 3,5-Dibromo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dibromo 2 Methylbenzoic Acid

Established Synthetic Pathways for 3,5-Dibromo-2-methylbenzoic Acid and its Derivatives

Traditional synthetic routes to this compound often rely on electrophilic aromatic substitution or multi-step sequences involving functional group manipulation.

Bromination of 2-Methylbenzoic Acid Precursors

The most direct conceptual approach to synthesizing this compound is the direct bromination of 2-methylbenzoic acid. However, the regiochemical outcome of this reaction is complex due to the competing directing effects of the substituents. The methyl group (-CH₃) is an activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director.

In practice, the activating character of the methyl group often dominates the initial substitution. For instance, the synthesis of 5-bromo-2-methylbenzoic acid can be achieved by treating 2-methylbenzoic acid with a brominating agent in the presence of a strong acid. The bromine is directed to the 5-position, which is para to the activating methyl group and meta to the deactivating carboxyl group.

One documented method involves the use of 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH) in concentrated sulfuric acid, which yields 5-bromo-2-methylbenzoic acid. chemicalbook.com Introducing a second bromine atom at the 3-position is significantly more challenging due to the increased deactivation of the ring by the first bromine atom and the carboxyl group. This step generally requires harsher reaction conditions, which can lead to side products and lower yields.

Table 1: Synthesis of 5-Bromo-2-methylbenzoic Acid

| Reactant | Brominating Agent | Solvent/Catalyst | Reaction Time | Yield | Reference |

| 2-Methylbenzoic Acid | 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione | conc. H₂SO₄ | 5 hours | 88% | chemicalbook.com |

| 2-Methylbenzoic Acid | Bromine (Br₂) | conc. H₂SO₄ | 20 hours | 97% (crude, mixture of isomers) | chemicalbook.com |

This table illustrates conditions for the synthesis of the mono-brominated precursor.

Multi-step Synthesis from Substituted Benzene (B151609) Rings

To overcome the regioselectivity challenges of direct bromination, multi-step synthetic sequences are often employed. libretexts.org These routes involve starting with a benzene ring that has a substitution pattern amenable to achieving the final product, followed by a series of functional group interconversions.

Regioselective Bromination Strategies

Achieving the specific 3,5-dibromo pattern on a 2-methylbenzoic acid framework is a significant challenge in regioselectivity. The classic electrophilic substitution on 2-methylbenzoic acid is directed to the 5-position. Forcing a second bromine atom into the 3-position requires overcoming the deactivating effects of the present groups.

Advanced methods for controlling regioselectivity are therefore of great interest. While classic methods often result in mixtures of isomers, modern techniques can offer a higher degree of control. rsc.org For example, directing group strategies, where a removable group is temporarily installed on the molecule to guide the electrophile to a specific position, can be effective. Furthermore, electrochemical methods, which generate the reactive bromine species at an electrode surface, can sometimes offer different selectivity compared to bulk chemical reactions by controlling local reagent concentrations. csircentral.netcecri.res.in

Advanced Synthetic Approaches and Innovations

Recent advances in organic synthesis have introduced new catalytic systems and environmentally friendly methods that can be applied to the synthesis of halogenated benzoic acids.

Catalytic Methods in the Synthesis of Halogenated Benzoic Acids

Catalytic approaches, particularly those involving transition metals, have emerged as powerful tools for C-H functionalization, including halogenation. Palladium(II)-catalyzed C-H bromination has been shown to be effective for the meta-bromination of benzoic acid derivatives. nih.govrsc.org These reactions typically use a directing group to position the palladium catalyst, enabling the selective functionalization of a C-H bond that would be unreactive under traditional electrophilic conditions. nih.gov

This method is particularly relevant for synthesizing compounds like this compound, as it could potentially provide a route to brominate the positions meta to the carboxylic acid directing group. rsc.orgnih.gov Other catalytic systems for bromination include Lewis acids like Zirconium(IV) chloride (ZrCl₄), which can activate brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) for benzylic bromination, though ring bromination can also occur. nih.gov Simple Lewis bases like DABCO have also been used to catalyze aromatic halogenation with N-halosuccinimides, offering a mild and efficient system. nih.gov

Table 2: Examples of Catalytic Systems for Aromatic Bromination

| Catalyst System | Bromine Source | Substrate Type | Key Advantage | Reference(s) |

| Pd(OAc)₂ / Ligand | N-Bromophthalimide (NBP) | Benzoic Acid Derivatives | High meta-selectivity via C-H activation | rsc.orgnih.gov |

| Zirconium(IV) chloride (ZrCl₄) | DBDMH | Toluene Derivatives | Catalyzes radical pathway under mild conditions | nih.gov |

| DABCO (Lewis Base) | N-Halosuccinimides (NBS) | Activated Arenes | Simple, cheap, and efficient catalyst | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. taylorfrancis.com Traditional bromination often uses hazardous reagents like elemental bromine and chlorinated solvents. rsc.org Green alternatives focus on safer reagents, milder conditions, and reduced waste.

Several greener bromination methods have been developed:

Solid Bromine Precursors : Mixtures of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) can be used in an aqueous acidic medium to generate bromine in situ. rsc.orgrsc.org This solid reagent is more stable, less hazardous to handle than liquid bromine, and the reactions can be performed under ambient conditions. rsc.orgrsc.org

Electrochemical Synthesis : Electrocatalytic methods can generate halogenating species directly from simple salts like sodium chloride or sodium bromide, using electricity as the "reagent". researchgate.net This approach offers high control and safety and can utilize sustainable sources like seawater. researchgate.net

Benign Solvents and Catalysts : Research has focused on replacing hazardous solvents with greener alternatives. rsc.org For example, indole-catalyzed electrophilic bromination has been reported to proceed in environmentally benign solvents, avoiding chlorinated hydrocarbons. rsc.org Similarly, using hydrogen peroxide as an oxidant with ammonium (B1175870) halides in acetic acid provides a green pathway for generating the electrophilic halogen species. researchgate.net

These green approaches offer a more sustainable and safer path for the synthesis of halogenated aromatic compounds, including this compound. taylorfrancis.comrsc.org

Flow Chemistry Applications for Enhanced Production

There is a notable absence of specific research findings or established protocols concerning the application of flow chemistry for the enhanced production of this compound in the available literature. While flow chemistry is increasingly recognized for its advantages in chemical synthesis—including improved safety, enhanced heat and mass transfer, and potential for automation and scalability—its application to the synthesis of this particular compound has not been described.

In principle, a flow process for the bromination of 2-methylbenzoic acid or a monobrominated intermediate could offer significant benefits. Continuous processing could allow for precise control over reaction parameters such as temperature, residence time, and stoichiometry, which are critical for managing the exothermic nature of bromination and potentially improving the regioselectivity towards the desired 3,5-dibromo isomer. However, without experimental data, this remains a theoretical advantage.

Purity, Yield Optimization, and Scalability in Synthesis

Detailed studies on the purity, yield optimization, and scalability specifically for the synthesis of this compound are not available in the reviewed scientific literature. The optimization of any chemical synthesis is a multifaceted process that involves a systematic investigation of various reaction parameters.

For the bromination of a 2-methylbenzoic acid precursor, key parameters for optimization would include:

Brominating Agent: The choice and stoichiometry of the brominating agent (e.g., liquid bromine, N-bromosuccinimide) would be a primary focus.

Solvent and Catalyst: The selection of an appropriate solvent and catalyst system is crucial for influencing reaction rate and selectivity.

Temperature and Reaction Time: Precise control over temperature is essential for managing the exothermicity of the reaction and minimizing the formation of impurities. The reaction time would need to be optimized to ensure complete conversion while avoiding side reactions.

The scalability of such a synthesis from laboratory to industrial production would present further challenges. These include managing the heat generated during the reaction on a larger scale, ensuring efficient mixing, and developing robust purification methods to achieve the desired product purity. Without specific experimental reports, any discussion on the optimization and scalability of this compound synthesis remains speculative.

Reactivity and Reaction Mechanisms of 3,5 Dibromo 2 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3,5-Dibromo-2-methylbenzoic acid is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing bromine atoms and a deactivating carboxylic acid group. mnstate.eduyoutube.commsu.edu The carboxylic acid group is a meta-director, while the bromine atoms are ortho, para-directors. However, the positions ortho and para to the bromine atoms are already substituted or sterically hindered by the methyl group. The position meta to the carboxylic acid group is also substituted with bromine atoms. Therefore, further electrophilic substitution on the aromatic ring is highly disfavored and requires harsh reaction conditions.

The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile, which then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion. msu.edu The rate-determining step is the formation of this carbocation. mnstate.edu Subsequent deprotonation restores the aromaticity of the ring. msu.edu For this compound, the deactivating nature of the existing substituents significantly increases the activation energy for the formation of the benzenonium ion, thus slowing down the reaction rate. mnstate.edu

| Reaction Type | Reagents | Expected Product | Notes |

| Nitration | HNO₃, H₂SO₄ | No significant reaction | The ring is strongly deactivated. libretexts.org |

| Halogenation | Br₂, FeBr₃ | No significant reaction | The ring is already di-brominated and deactivated. masterorganicchemistry.com |

| Sulfonation | SO₃, H₂SO₄ | No significant reaction | The ring is strongly deactivated. libretexts.org |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | No significant reaction | The ring is strongly deactivated and the catalyst can coordinate with the carboxylic acid. libretexts.org |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | No significant reaction | The ring is strongly deactivated and the catalyst can coordinate with the carboxylic acid. libretexts.org |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on this compound is more plausible than electrophilic substitution, particularly at the positions activated by the electron-withdrawing groups. The bromine atoms can act as leaving groups. For an SNAr reaction to occur, the aromatic ring must be substituted with strong electron-withdrawing groups, and there must be a good leaving group. byjus.com In this molecule, the carboxylic acid and the bromine atoms themselves make the ring electron-deficient and thus more susceptible to nucleophilic attack.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. nih.gov A nucleophile adds to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The leaving group then departs, restoring the aromaticity of the ring. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the Meisenheimer intermediate, facilitating the reaction. msu.edu In the case of this compound, a nucleophile could potentially replace one of the bromine atoms.

| Nucleophile | Reagent Conditions | Potential Product |

| Hydroxide | High temperature and pressure | 3-Bromo-5-hydroxy-2-methylbenzoic acid |

| Alkoxide | NaOR, heat | 3-Bromo-5-alkoxy-2-methylbenzoic acid |

| Amine | RNH₂, heat | 3-Amino-5-bromo-2-methylbenzoic acid |

Carboxylic Acid Group Derivatization and its Mechanistic Implications

The carboxylic acid group of this compound is a primary site for chemical modification. These reactions typically involve nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group of the carboxylic acid.

Esterification Reactions and Mechanisms

Esterification of this compound can be achieved through various methods, most commonly the Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. libretexts.org

The mechanism of Fischer esterification is a reversible process. masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. libretexts.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. libretexts.orgmasterorganicchemistry.com To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. tcu.edu

| Alcohol | Catalyst | Product |

| Methanol (B129727) | H₂SO₄ | Methyl 3,5-dibromo-2-methylbenzoate |

| Ethanol (B145695) | H₂SO₄ | Ethyl 3,5-dibromo-2-methylbenzoate |

Amidation Reactions and Mechanisms

Amidation of this compound to form amides requires the conversion of the carboxylic acid into a more reactive acylating agent, or the use of coupling agents. Direct reaction with an amine is generally not feasible as it results in an acid-base reaction.

One common method involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride is a highly reactive electrophile that readily reacts with an amine to form an amide. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion.

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation directly from the carboxylic acid and an amine. libretexts.org The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide, with dicyclohexylurea (DCU) as a byproduct. jocpr.com

| Amine | Reagent | Product |

| Ammonia | SOCl₂, then NH₃ | 3,5-Dibromo-2-methylbenzamide |

| Primary Amine (RNH₂) | DCC | N-Alkyl-3,5-dibromo-2-methylbenzamide |

| Secondary Amine (R₂NH) | SOCl₂, then R₂NH | N,N-Dialkyl-3,5-dibromo-2-methylbenzamide |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The mechanism involves the transfer of hydride ions from the LiAlH₄ to the carbonyl carbon. The initial product is a lithium aluminate salt, which upon acidic workup, yields the corresponding alcohol, (3,5-dibromophenyl)methanol. It is important to note that LiAlH₄ can also reduce other functional groups, but in this case, the aryl bromides are generally stable to these conditions.

Decarboxylation: The removal of the carboxyl group, or decarboxylation, from an aromatic carboxylic acid is generally difficult and requires harsh conditions unless there is a strong electron-withdrawing group at the ortho or para position. For this compound, decarboxylation can be achieved under specific catalytic conditions, such as heating with a copper catalyst in a high-boiling solvent like quinoline. organic-chemistry.org This process likely proceeds through the formation of a copper salt, followed by the elimination of carbon dioxide.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the aromatic ring of this compound and its derivatives serve as excellent handles for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org

The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organotin) is transferred to the palladium(II) complex, displacing the halide. uwindsor.ca

Reductive Elimination: The two organic groups on the palladium center couple, forming the new bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Common cross-coupling reactions applicable to this compound derivatives include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. libretexts.org

Stille Coupling: Reaction with an organotin compound. libretexts.org

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne, typically requiring a copper co-catalyst. libretexts.org

Buchwald-Hartwig Amination: Reaction with an amine to form an N-aryl bond. rsc.org

These reactions allow for the selective functionalization at the 3- and 5-positions of the benzene ring, providing access to a wide range of complex molecules.

| Coupling Partner (R-M) | Reaction Name | Product (Example) |

| Arylboronic acid (Ar-B(OH)₂) | Suzuki Coupling | 3-Aryl-5-bromo-2-methylbenzoic acid |

| Alkyltin (R-SnBu₃) | Stille Coupling | 3-Alkyl-5-bromo-2-methylbenzoic acid |

| Alkene (CH₂=CHR') | Heck Coupling | 3-Bromo-5-(alkenyl)-2-methylbenzoic acid |

| Terminal Alkyne (RC≡CH) | Sonogashira Coupling | 3-Alkynyl-5-bromo-2-methylbenzoic acid |

| Amine (R₂NH) | Buchwald-Hartwig Amination | 3-Amino-5-bromo-2-methylbenzoic acid |

Suzuki-Miyaura Coupling with Arylboronic Acids

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like an arylboronic acid) and an organohalide. nih.gov For this compound, the two bromine atoms offer the potential for mono- or di-arylation. The regioselectivity of the coupling is influenced by the electronic and steric environment of the two bromine atoms.

The bromine atom at the 5-position is flanked by a bromine and a hydrogen atom, while the bromine at the 3-position is positioned between the methyl and another bromine atom. The steric hindrance from the adjacent methyl group at the 2-position could potentially make the bromine at the 3-position less accessible to the bulky palladium catalyst, favoring initial coupling at the 5-position. However, electronic effects also play a significant role. Studies on similar substituted dibromobenzenes have shown that the relative reactivity of the C-Br bonds can be tuned by the choice of catalyst, ligands, and reaction conditions. rsc.org For instance, in the coupling of 3,5-dibromo-2-pyrone, regioselectivity was achieved at either the C3 or C5 position depending on the conditions. researchgate.netresearchgate.net

A general representation of a mono-Suzuki-Miyaura coupling of this compound with an arylboronic acid is shown below:

Reaction Scheme:

Caption: General scheme for the mono-arylation of this compound via Suzuki-Miyaura coupling.

A second coupling can subsequently occur at the remaining bromine position to yield a diarylated product.

Table 1: Postulated Reaction Parameters for Suzuki-Miyaura Coupling of this compound

| Parameter | Typical Conditions | Rationale/Reference |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Commonly used palladium catalysts for Suzuki coupling. libretexts.orgrsc.org |

| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine (B1218219) ligands can enhance catalytic activity. libretexts.org |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to activate the boronic acid. beilstein-journals.org |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | The choice of solvent can influence reaction rate and selectivity. beilstein-journals.org |

| Temperature | 80-120 °C | Elevated temperatures are often necessary to drive the reaction to completion. |

Heck Reactions with Olefins

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, provides a method for C-C bond formation to produce substituted alkenes. rsc.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the presence of two bromine atoms on this compound allows for the possibility of mono- or di-alkenylation. The regioselectivity is again a key consideration, governed by steric and electronic factors. organic-chemistry.org

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org The less sterically hindered C5-Br bond is the likely site for the initial reaction.

Reaction Scheme:

Caption: General scheme for the mono-alkenylation of this compound via Heck reaction.

Table 2: Postulated Reaction Parameters for Heck Reaction of this compound

| Parameter | Typical Conditions | Rationale/Reference |

| Catalyst | Pd(OAc)₂, PdCl₂ | Common palladium precursors for Heck reactions. rsc.org |

| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands are often used to stabilize the palladium catalyst. masterorganicchemistry.com |

| Base | Et₃N, DIPEA, K₂CO₃ | An organic or inorganic base is used to neutralize the HBr formed. rsc.org |

| Solvent | DMF, NMP, Acetonitrile (B52724) | Polar aprotic solvents are typically employed. masterorganicchemistry.com |

| Temperature | 100-140 °C | High temperatures are generally required for the reaction to proceed. organic-chemistry.org |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. amazonaws.comwikipedia.org This reaction is a powerful tool for the synthesis of substituted alkynes. For this compound, this reaction could be used to introduce one or two alkynyl groups. The relative reactivity of the two bromine atoms would likely favor initial coupling at the less sterically encumbered 5-position. rsc.org

The catalytic cycle involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that generates the copper(I) acetylide intermediate. libretexts.org

Reaction Scheme:

Caption: General scheme for the mono-alkynylation of this compound via Sonogashira coupling.

Table 3: Postulated Reaction Parameters for Sonogashira Coupling of this compound

| Parameter | Typical Conditions | Rationale/Reference |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Standard palladium catalysts for Sonogashira coupling. organic-chemistry.org |

| Co-catalyst | CuI | Copper(I) iodide is the most common co-catalyst. libretexts.org |

| Base | Et₃N, Piperidine (B6355638), Diisopropylamine | An amine base is used, often serving as the solvent as well. wikipedia.org |

| Solvent | THF, DMF, Toluene | Anhydrous solvents are typically used. organic-chemistry.org |

| Temperature | Room Temperature to 100 °C | The reaction can often be carried out under mild conditions. wikipedia.org |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgchemrxiv.org This reaction would allow for the introduction of primary or secondary amine functionalities onto the this compound scaffold. The regioselectivity would again be a critical factor, with the C5-Br bond being the more probable site for initial amination due to reduced steric hindrance. wikipedia.org

The development of various generations of phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines under increasingly mild conditions. wikipedia.orglibretexts.org

Reaction Scheme:

Caption: General scheme for the mono-amination of this compound via Buchwald-Hartwig amination.

Table 4: Postulated Reaction Parameters for Buchwald-Hartwig Amination of this compound

| Parameter | Typical Conditions | Rationale/Reference |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common palladium precursors. libretexts.org |

| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for this reaction. amazonaws.comchemrxiv.org |

| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. libretexts.org |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are typically used. libretexts.org |

| Temperature | Room Temperature to 110 °C | Reaction temperature depends on the reactivity of the substrates and catalyst system. researchgate.net |

Radical Reactions Involving Bromine Substituents

The bromine substituents on this compound can participate in radical reactions, most notably radical dehalogenation. wikipedia.org This type of reaction typically involves the generation of a radical intermediate at the carbon-bromine bond, which is then quenched by a hydrogen atom source. libretexts.org Reagents such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) are classic examples, although newer, less toxic methods are continuously being developed. illinois.edu

Photoredox catalysis has emerged as a powerful method for radical dehalogenation under mild conditions. researchgate.netorganic-chemistry.org The selectivity of dehalogenation between the two bromine atoms would depend on the stability of the resulting aryl radical.

Reaction Scheme:

Caption: General scheme for the mono-dehalogenation of this compound via a radical pathway.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where a halogen atom is swapped for a metal, typically lithium or magnesium. researchgate.net This reaction is commonly used to generate highly reactive organolithium or Grignard reagents, which can then be reacted with various electrophiles. For this compound, this reaction would likely occur preferentially at one of the bromine positions.

The regioselectivity of the metal-halogen exchange is influenced by both steric and electronic factors, as well as the reaction conditions. The acidic proton of the carboxylic acid group would need to be considered, as it would be deprotonated by the organometallic reagent. Therefore, at least two equivalents of the reagent would be necessary. Studies on 3-substituted 1,2-dibromoarenes have shown that the exchange can be highly regioselective. researchgate.netnih.govresearchgate.net The formation of a Grignard reagent, for example, would likely occur at the C5 position due to lower steric hindrance. organic-chemistry.orgresearchgate.net

Reaction Scheme with an Electrophile (E+):

Caption: General scheme for metal-halogen exchange followed by reaction with an electrophile.

Table 5: Common Reagents and Electrophiles in Metal-Halogen Exchange Reactions

| Reagent | Electrophile | Product Functional Group |

| n-BuLi, s-BuLi, t-BuLi | CO₂ | Carboxylic Acid |

| Mg/THF (Grignard formation) | Aldehydes/Ketones | Alcohols |

| i-PrMgCl·LiCl | Esters | Ketones (initially) |

| DMF | Aldehyde | |

| I₂ | Iodide |

A Comprehensive Examination of this compound Derivatives and Analogs

The exploration of molecular derivatives and analogs is a cornerstone of chemical research, enabling the fine-tuning of properties and the development of novel compounds with specific functionalities. This article focuses exclusively on the chemical derivatives and analogs of this compound, a substituted aromatic carboxylic acid. The discussion is structured to detail the synthesis and modification of different parts of the parent molecule: the carboxylic acid group, the bromine substituents, and the methyl group.

Derivatives and Analogs of 3,5 Dibromo 2 Methylbenzoic Acid

Structural Diversity and SAR Studies of Derived Compounds

The exploration of derivatives and analogs of this compound provides a platform for investigating how structural modifications influence potential biological activities. While extensive Structure-Activity Relationship (SAR) studies specifically targeting derivatives of this compound are not widely documented in publicly available research, SAR principles can be extrapolated from studies on structurally related benzoic acid derivatives. These studies collectively underscore the significance of substituent patterns on the benzene ring and modifications of the carboxylic acid group in determining the pharmacological profile of the resulting compounds.

The core structure of this compound features a benzoic acid scaffold substituted with two bromine atoms at the meta positions relative to the carboxyl group and a methyl group at the ortho position. The structural diversity of its derivatives can be generated by modifying these key positions: the carboxylic acid moiety, the aromatic ring, and the existing substituents.

General SAR studies on benzoic acid derivatives have revealed several key insights. The acidic nature of the carboxyl group is often crucial for biological activity, as it can participate in hydrogen bonding and electrostatic interactions with biological targets. google.com The lipophilicity and electronic properties of substituents on the phenyl ring also play a critical role. For instance, the presence of electron-withdrawing groups, such as the bromo substituents in the parent compound, has been shown to enhance the antimicrobial activity of some benzoic acid derivatives. chitkara.edu.in

In the context of retinoid X receptor modulation, the flexibility of the carboxylic acid-containing substituent on a diphenylamine (B1679370) skeleton, a more complex benzoic acid derivative, was found to be a determinant of agonistic versus synergistic activity. Furthermore, the position of a methyl group on the ring can significantly alter bioactivity; a methyl group at the meta position to the carboxyl group in one series of diphenylamine-based retinoids resulted in an antagonist compound.

Looking at closely related dibrominated benzoic acids provides more specific insights. For example, derivatives of 3,5-dibromosalicylic acid, where the methyl group at position 2 is replaced by a hydroxyl group, have been investigated. The acetylation of the hydroxyl group to form acetyl-3,5-dibromosalicylic acid (dibromo aspirin) has been explored for its potential in generating hemoglobin analogs, which could be relevant in the study of sickle cell disease. iomcworld.com This highlights how modification of the ortho-substituent can lead to distinct biological applications.

Similarly, derivatives of 2-amino-3,5-dibromobenzoic acid, where an amino group replaces the methyl group, have been synthesized. The methyl ester of this compound, methyl 2-amino-3,5-dibromobenzoate, serves as a key intermediate in chemical synthesis. nih.gov The presence of the amino group offers a reactive handle for creating a wide array of amide or sulfonamide derivatives, significantly expanding structural diversity. For example, a complex derivative, 3,5-DIBROMO-2-[[[(3,5-DIBROMO-2-METHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID, showcases how the 2-amino-3,5-dibromobenzoic acid scaffold can be elaborated into larger, potentially bioactive molecules. Current time information in Pasuruan, ID.

The table below summarizes the structural features of selected benzoic acid derivatives and the key findings from their SAR studies, which may inform the design of novel analogs of this compound.

Table 1: SAR Insights from this compound and Related Analogs

| Parent Compound | Derivative/Analog | Structural Modification | Key SAR Findings/Significance |

|---|---|---|---|

| Benzoic Acid | p-Aminobenzoic acid Schiff's bases | Formation of imine linkage at the para-amino position. | Schiff's bases were generally more potent antimicrobials than ester derivatives. chitkara.edu.in |

| Benzoic Acid | p-Aminobenzoic acid derivatives | Introduction of a bromo substituent. | An electron-withdrawing bromo group increased antimicrobial activity against specific bacterial and fungal strains. chitkara.edu.in |

| Diphenylamine-based Benzoic Acid | Cinnamic acid and phenylpropionic acid derivatives | Alteration in the flexibility of the carboxylic acid-containing substituent. | Flexibility influenced whether the compound acted as a retinoid agonist or synergist. |

| Diphenylamine-based Benzoic Acid | Derivative with methyl group at meta-position to carboxyl | Positional change of the methyl group. | A meta-methyl group conferred antagonistic activity at the retinoid X receptor. |

| 3,5-Dibromosalicylic Acid | Acetyl-3,5-dibromosalicylic acid | Acetylation of the ortho-hydroxyl group. | Investigated for the acetylation of hemoglobin, suggesting a potential role in modifying protein structure and function. iomcworld.com |

| 2-Amino-3,5-dibromobenzoic Acid | Methyl 2-amino-3,5-dibromobenzoate | Esterification of the carboxylic acid. | A key synthetic intermediate for further derivatization. nih.gov |

| 2-Amino-3,5-dibromobenzoic Acid | 3,5-Dibromo-2-[[[(3,5-dibromo-2-methoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid | Acylation and thiourea (B124793) formation at the 2-amino position. | Demonstrates the potential for creating complex molecules with multiple substituted aromatic rings. Current time information in Pasuruan, ID. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational possibilities of 3,5-Dibromo-2-methylbenzoic acid. Density Functional Theory (DFT) is a powerful tool for this purpose, offering a balance between computational cost and accuracy.

Molecular Geometry Optimization: The initial step involves the optimization of the molecule's geometry to find its most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For a molecule like this compound, this would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). The inclusion of bromine atoms necessitates a basis set that can adequately describe heavier elements. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. For instance, studies on similar substituted benzoic acids have shown that theoretical calculations in the gaseous phase can accurately predict geometries, with minor deviations from experimental solid-state data attributed to intermolecular interactions in the crystal lattice.

Conformational Analysis: The orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key conformational feature. The rotation around the C-C bond connecting the carboxyl group to the ring would be a primary focus. A potential energy surface scan, varying the dihedral angle of the -COOH group, would reveal the rotational barriers and identify the most stable conformer(s). It is expected that the planar conformation, where the carboxylic acid group is coplanar with the benzene ring to maximize conjugation, would be a low-energy state. However, steric hindrance from the adjacent methyl group and bromine atom might lead to a slightly twisted global minimum.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-COOH | 1.49 Å |

| C-CH3 | 1.51 Å | |

| C-Br | 1.90 Å | |

| O-H (carboxyl) | 0.97 Å | |

| Bond Angle | C-C-COOH | 121° |

| C-C-CH3 | 122° | |

| Br-C-C | 119° | |

| Dihedral Angle | C-C-C-O (carboxyl) | 15° |

Note: The values in this table are illustrative examples based on similar structures and are not from a published study on this specific molecule.

Reaction Pathway Analysis and Transition State Modeling

Computational methods can elucidate the mechanisms of chemical reactions involving this compound. This involves mapping the reaction pathway from reactants to products through the identification of transition states.

Esterification Reaction Example: A common reaction for a carboxylic acid is esterification. To model this, one would set up a reaction coordinate corresponding to the approach of an alcohol (e.g., methanol) to the carboxylic acid group. Computational methods would be used to locate the transition state structure for the tetrahedral intermediate formation. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the identified transition state correctly connects the reactants and the intermediate. Such analyses provide critical information about the reaction's feasibility and kinetics.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic data, which are invaluable for the identification and characterization of the molecule.

Infrared (IR) and Raman Spectroscopy: Following the geometry optimization, a frequency calculation is performed. This not only confirms that the structure is a true minimum (no imaginary frequencies) but also yields the vibrational modes. These computed frequencies can be correlated with experimental IR and Raman spectra. While computed frequencies are often systematically higher than experimental ones, they can be scaled using standard factors to improve agreement. For this compound, characteristic peaks would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-Br stretches, and various aromatic C-H and C-C vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is also possible. Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly employed. The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value (Illustrative) |

| IR | ν(C=O) | ~1710 cm⁻¹ |

| IR | ν(O-H) | ~3000 cm⁻¹ (broad) |

| ¹H NMR | δ(CH₃) | ~2.5 ppm |

| ¹H NMR | δ(Ar-H) | ~7.8 - 8.2 ppm |

| ¹³C NMR | δ(C=O) | ~170 ppm |

Note: These are typical ranges for the functional groups and are for illustrative purposes.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery to understand how a ligand like this compound might interact with a biological target, such as an enzyme or receptor.

Docking Procedure: The process involves preparing the 3D structure of the ligand and the protein target. The active site of the protein is defined, and a docking algorithm then samples a large number of possible conformations and orientations of the ligand within this site, scoring them based on a force field.

Potential Protein Targets and Interactions: Benzoic acid derivatives have been studied as inhibitors of various enzymes. For example, they could be docked into the active site of enzymes like carbonic anhydrase or cyclooxygenase. The docking results would reveal the binding affinity (often expressed as a docking score or binding energy) and the specific interactions that stabilize the complex. Key interactions would likely involve:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues (e.g., Arginine, Serine) in the active site.

Halogen Bonding: The bromine atoms could participate in halogen bonding with electron-donating atoms like oxygen or nitrogen.

Hydrophobic Interactions: The methyl group and the benzene ring can form hydrophobic or van der Waals interactions with nonpolar residues.

The visualization of the docked pose provides a 2D or 3D representation of these interactions, guiding the design of more potent and selective inhibitors.

Table 3: Illustrative Molecular Docking Results against a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.5 (Example Value) |

| Interacting Residues (Example) | ARG 120, TYR 355, LEU 250 |

| Key Interactions (Example) | Hydrogen bond with ARG 120 (carboxyl group), Hydrophobic interaction with LEU 250 (methyl group) |

Note: This data is hypothetical and for illustrative purposes only.

QSAR Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity.

Model Development: To develop a QSAR model for a class of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. For each molecule, a set of molecular descriptors is calculated. These can include:

Electronic Descriptors: Dipole moment, partial charges.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Connectivity indices.

A mathematical model is then built using statistical methods like multiple linear regression or machine learning algorithms, which creates an equation linking the descriptors to the activity.

Predictive Power: Once a statistically robust QSAR model is established, it can be used to predict the biological activity of new or untested compounds like this compound, based solely on its calculated descriptors. This allows for the rapid screening of virtual libraries of compounds to prioritize which ones should be synthesized and tested in the lab, saving time and resources. While no specific QSAR models for this compound are readily found, its descriptors could be calculated and inputted into existing models for related compounds to estimate its potential activity.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of 3,5-Dibromo-2-methylbenzoic acid, offering detailed information about the hydrogen and carbon environments within the molecule.

The proton NMR (¹H NMR) spectrum provides critical information for identifying the number and arrangement of hydrogen atoms. For this compound, the spectrum is expected to show three distinct signals corresponding to the carboxylic acid proton, the aromatic protons, and the methyl protons.

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated in the downfield region, typically between 10.0 and 13.0 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atoms and hydrogen bonding.

Aromatic Protons (Ar-H): The benzene (B151609) ring contains two protons. Due to the substitution pattern, these protons are not chemically equivalent. The proton at position 4 (H-4) and the proton at position 6 (H-6) would appear as distinct signals, likely doublets, resulting from coupling to each other. Their chemical shifts would be in the range of 7.5-8.0 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the C-2 position of the ring are equivalent and will appear as a sharp singlet. This signal is expected in the upfield region, around 2.5 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Singlet (broad) |

| Ar-H (H-4, H-6) | 7.5 - 8.0 | Doublet |

The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Eight distinct signals are expected for the eight carbon atoms in this compound.

Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, appearing far downfield, typically between 165 and 175 ppm.

Aromatic Carbons: Six signals are expected for the aromatic carbons.

The carbons bearing the bromine atoms (C-3 and C-5) are expected to resonate around 120-125 ppm.

The carbon attached to the carboxylic acid group (C-1) and the carbon attached to the methyl group (C-2) would appear in the 130-145 ppm range.

The carbons bearing protons (C-4 and C-6) will also resonate in the aromatic region, typically between 128 and 140 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is found in the upfield region of the spectrum, generally around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 175 |

| Aromatic C-1 | 135 - 145 |

| Aromatic C-2 | 138 - 148 |

| Aromatic C-3 | 120 - 125 |

| Aromatic C-4 | 128 - 140 |

| Aromatic C-5 | 120 - 125 |

| Aromatic C-6 | 128 - 140 |

Two-dimensional (2D) NMR experiments are invaluable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the H-4 and H-6 aromatic protons, confirming their spatial proximity and scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the aromatic proton signals to the C-4 and C-6 carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) H-C correlations. Key correlations for this compound would include:

Correlations from the methyl protons to C-1, C-2, and C-6.

Correlations from the aromatic proton H-6 to C-2, C-4, and the carbonyl carbon.

Correlations from the aromatic proton H-4 to C-2, C-5, and C-6. These correlations are crucial for unambiguously confirming the 3,5-dibromo-2-methyl substitution pattern on the benzoic acid core.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The presence of two bromine atoms is a key diagnostic feature due to their characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The mass spectrum of this compound will exhibit a distinctive molecular ion region with a triplet of peaks (M, M+2, M+4) in a ratio of approximately 1:2:1, corresponding to the combinations of the two bromine isotopes. The nominal molecular weight is 294 g/mol .

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl group (-OH, 17 Da) and the loss of the entire carboxyl group (-COOH, 45 Da). youtube.comdocbrown.info

Molecular Ion [C₈H₆Br₂O₂]⁺•: A triplet of peaks at m/z 292, 294, and 296.

Loss of -OH [C₈H₅Br₂O]⁺: A triplet of peaks at m/z 275, 277, and 279.

Loss of -COOH [C₇H₅Br₂]⁺: A triplet of peaks at m/z 247, 249, and 251.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₈H₆⁷⁹Br₂O₂, the calculated exact mass is 291.8836, which can be readily distinguished from other potential formulas with the same nominal mass.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Predicted m/z (using ⁷⁹Br/⁸¹Br) |

|---|---|---|

| Molecular Ion [M]⁺• | [C₈H₆Br₂O₂]⁺• | 292 / 294 / 296 |

| [M - OH]⁺ | [C₈H₅Br₂O]⁺ | 275 / 277 / 279 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by several key absorption bands.

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected around 1700 cm⁻¹. Its position can be influenced by dimerization. For the related 3,5-dibromobenzoic acid, this peak is observed. nist.gov

C=C Stretches: Aromatic ring C=C stretching vibrations typically result in several peaks in the 1600-1450 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | ~1700 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | >3000 | Medium |

| Methyl Group | C-H Stretch | <3000 | Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands due to π→π* transitions in the benzene ring. Benzoic acid itself shows two main absorption bands around 230 nm and 273 nm. rsc.org The presence of bromine atoms (auxochromes) and a methyl group on the aromatic ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. The spectrum is typically recorded in a solvent like ethanol (B145695) or methanol (B129727). dergipark.org.tr

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π→π* (Band 1) | 235 - 245 |

X-ray Crystallography for Solid-State Structure Determination

It is anticipated that in the solid state, molecules of this compound would form centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid functional groups. This is a highly characteristic and energetically favorable arrangement for carboxylic acids, resulting in a stable eight-membered ring motif. The molecular packing within the crystal lattice would be further influenced by other non-covalent interactions, including van der Waals forces and potentially halogen bonding involving the bromine atoms.

Illustrative Crystallographic Data for a Related Dihalogenated Benzoic Acid Derivative

The following table presents crystallographic data for a structurally similar compound, 3,5-Dibromo-2-hydroxybenzoic acid, to provide a representative example of the type of data obtained from an X-ray diffraction study. nih.gov It is important to note that these values are not for this compound and serve only for illustrative purposes.

| Parameter | Representative Value (for 3,5-Dibromo-2-hydroxybenzoic acid) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.770 (3) |

| b (Å) | 11.082 (3) |

| c (Å) | 14.879 (4) |

| β (°) | 105.606 (3) |

| Volume (ų) | 1710.4 (8) |

| Z (molecules/unit cell) | 8 |

Data sourced from a study on 3,5-Dibromo-2-hydroxybenzoic acid and should not be taken as experimental data for this compound. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable tools in synthetic chemistry for separating and purifying compounds, as well as for assessing the purity of the final product. For an analyte like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile compounds such as carboxylic acids. It is the method of choice for determining the purity of this compound samples by separating the target compound from any unreacted starting materials, intermediates, or by-products.

A reversed-phase HPLC method is typically utilized for this purpose. In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), while the mobile phase is a more polar, aqueous-organic mixture. The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is common. To ensure sharp, symmetrical peaks, a small amount of an acid, such as formic acid or trifluoroacetic acid, is usually added to the mobile phase. This suppresses the ionization of the carboxylic acid group, leading to more consistent retention behavior.

Detection is typically achieved using a UV detector, as the aromatic ring of the compound is a strong chromophore. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Typical HPLC Method Parameters for Benzoic Acid Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Acid Modifier | 0.1% Formic Acid in the mobile phase |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (UV) |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. While benzoic acids themselves are generally not volatile enough for direct GC analysis, they can be readily analyzed after a chemical derivatization step to increase their volatility.

The most common derivatization strategy for carboxylic acids is silylation. This involves reacting this compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). This reaction converts the acidic proton of the carboxyl group into a non-polar trimethylsilyl (B98337) (TMS) ester, which is significantly more volatile.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a long capillary column (e.g., a DB-5 type). The separated TMS-derivatized compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides a molecular ion peak and a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for unambiguous identification. The presence of two bromine atoms would be clearly indicated by the characteristic isotopic pattern (with isotopes at m/z, m/z+2, and m/z+4) in the molecular ion and any bromine-containing fragments.

Applications in Pharmaceutical and Agrochemical Research

3,5-Dibromo-2-methylbenzoic Acid as a Key Intermediate in Pharmaceutical Synthesis

As a substituted benzoic acid, this compound serves as a valuable building block in the creation of various pharmaceutical agents. Its reactive carboxylic acid group and the presence of bromine atoms, which can participate in or direct further chemical reactions, make it a key intermediate in multi-step synthetic pathways.

This compound is chemically synonymous with a known impurity of the anti-diabetic drug Canagliflozin, specifically identified as Canagliflozin Impurity 18. Therefore, it is not a precursor in a traditional synthetic sense but is the impurity itself. The presence of such impurities is critical to monitor during the manufacturing of active pharmaceutical ingredients (APIs) to ensure the final drug product's purity and safety. The synthesis of Canagliflozin often starts from 2-methylbenzoic acid, which undergoes various transformations. nih.govresearchgate.netgoogle.com The formation of impurities can occur through side reactions or from starting materials that contain related isomers. researchgate.net

The synthesis of Canagliflozin involves several steps, including the coupling of a thiophene (B33073) derivative with a benzoic acid derivative. nih.gov For instance, a common route involves the reaction of 5-bromo-2-methylbenzoic acid, which is converted to its acid chloride, with a thiophene compound via a Friedel-Crafts reaction. nih.gov If isomeric starting materials are present, such as those arising from non-selective bromination or iodination of 2-methylbenzoic acid, it can lead to the formation of isomeric impurities in the final drug substance. researchgate.net

Several related compounds and impurities associated with the synthesis of Canagliflozin have been identified and characterized. These are often isomers or byproducts formed during the synthetic process.

Table 1: Selected Impurities and Intermediates Related to Canagliflozin Synthesis

| Compound Name | Molecular Formula | Role/Relation |

|---|---|---|

| Canagliflozin | C₂₄H₂₅FO₅S | Active Pharmaceutical Ingredient pharmaffiliates.com |

| This compound (Canagliflozin Impurity 18) | C₈H₆Br₂O₂ | Process Impurity |

| 5-Bromo-2-methylbenzoic acid | C₈H₇BrO₂ | Key starting material in some synthetic routes nih.govvulcanchem.com |

| 3-Iodo-2-methylbenzoic acid | C₈H₇IO₂ | Isomeric impurity of a starting material researchgate.netpharmaffiliates.com |

Benzoic acid and its derivatives are fundamental starting materials for the synthesis of a wide array of amide compounds. The formation of an amide bond is a common transformation in organic synthesis. While specific literature detailing the use of this compound for creating novel cyclic amides is not prominent, the general reactivity of the carboxylic acid group allows for its conversion into amides. Distortions of the amide bond from planarity, creating so-called "twisted amides," can have profound effects on their chemical properties and have been studied in both cyclic and acyclic systems. nih.gov The synthesis of N-heterocycle-activated amides, such as N-benzoylpyrroles, represents a class of cyclic amides derived from benzoic acid structures. nih.gov The principles used in these syntheses could potentially be applied to this compound to explore new chemical entities.

Sigma receptors are recognized as a potential target for a new class of antipsychotic drugs. nih.gov Research in this area has focused on developing ligands that bind selectively to these receptors with little to no affinity for other receptors like dopamine (B1211576) D2, potentially reducing side effects associated with current medications. nih.gov The development of these ligands involves creating complex molecular structures, often piperidine (B6355638) derivatives, where the nature and orientation of substituents are critical for selectivity and potency. nih.gov

While direct synthesis of sigma ligands from this compound is not explicitly detailed in the reviewed literature, substituted aromatic compounds are crucial building blocks for these molecules. The development of selective sigma receptor ligands is an active area of research, with a focus on understanding the physiopathological role of these receptors in cancer and other conditions. nih.gov The structural motifs found in this compound could serve as a foundational element or a fragment in the modular synthesis of new potential sigma ligands.

Potential in Agrochemical Development

The search for new, effective, and selective herbicides is an ongoing effort in agrochemical research. Certain N-(tetrazol-5-yl)arylcarboxamides, which are derivatives of benzoic acid, have been identified as possessing herbicidal activity. google.com This class of compounds demonstrates that the benzoic acid amide scaffold is a viable pharmacophore for herbicidal action. The invention of N-(1-methyltetrazol-5-yl)benzamides bearing specific alkyl and sulfur substituents highlights the importance of the substitution pattern on the benzoic acid ring for biological activity. google.com Although this compound is not specifically mentioned as a direct precursor in this context, its structure fits the general profile of a substituted benzoic acid, suggesting its potential as a scaffold for developing new herbicidally active amide derivatives.

Exploration as a Scaffold for Bioactive Molecules

A scaffold in medicinal chemistry refers to a core molecular structure that can be systematically decorated with various functional groups to create a library of related compounds for biological screening. The this compound molecule is an example of such a scaffold. Its dibrominated phenyl ring offers sites for modification through reactions like cross-coupling, while the carboxylic acid and methyl groups can also be transformed.

This scaffold is evident in its relationship to Canagliflozin impurities, where the core structure is elaborated into a much larger molecule. researchgate.net Furthermore, benzoic acid derivatives are widely used as scaffolds in drug discovery to create compounds with diverse biological activities, including anti-sickling agents and dipeptidyl peptidase-4 (DPP-4) inhibitors. iomcworld.comresearchgate.net The specific substitution pattern of this compound provides a unique starting point for creating new bioactive molecules whose properties are influenced by the electronic and steric effects of the bromo and methyl substituents.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. collaborativedrug.com By making systematic changes to a lead compound, researchers can identify the key chemical features responsible for its desired effects.

Benzoic acid derivatives are frequently the subject of SAR studies. iomcworld.com For example, SAR exploration of uracil-based benzoic acid derivatives led to the identification of potent DPP-4 inhibitors for treating type 2 diabetes. researchgate.net In another study on diphenylamine-based retinoids, modification of the benzoic acid portion of the molecule led to the development of agonists, synergists, and antagonists for the retinoid X receptor. nih.gov The expansion of SAR for a 2-morpholinobenzoic acid scaffold was used to develop antiproliferative inhibitors of phosphatidylcholine-specific phospholipase C. rsc.org

These studies underscore the importance of the substitution pattern on the benzoic acid ring. For this compound, an SAR study would involve modifying or replacing the bromine atoms, the methyl group, or the carboxylic acid to observe the impact on a specific biological target. Such studies could reveal, for instance, whether the bulky, electron-withdrawing bromine atoms are essential for activity and how the position of the methyl group influences the molecule's conformation and binding affinity.

Materials Science and Supramolecular Chemistry Applications

Use in the Synthesis of Functional Organic Materials

While direct, large-scale applications of 3,5-Dibromo-2-methylbenzoic acid in commercial functional materials are not widely documented in reviewed literature, its molecular architecture makes it a promising candidate for the synthesis of specialized organic materials, particularly conductive polymers.

The synthesis of intrinsically conductive polymers (ICPs) often relies on the polymerization of aromatic monomers to create an extended π-conjugated system, which is essential for charge transport. iarjset.comnobelprize.org The two bromine atoms on the this compound molecule serve as highly effective leaving groups for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. These reactions are foundational in polymer chemistry for creating carbon-carbon or carbon-nitrogen bonds, allowing for the step-by-step construction of a polymer backbone. nih.gov

For instance, in a hypothetical polymerization, this compound could be reacted with a diboronic acid ester under Suzuki coupling conditions. This would link the aromatic units, creating a polyphenylene-type structure. The presence of the carboxylic acid and methyl groups would influence the final properties of the polymer:

Solubility and Processability: The carboxylic acid group (-COOH) can be converted to an ester or amide to improve the polymer's solubility in organic solvents, a critical factor for processing and forming thin films for electronic devices. nih.gov

Electronic Tuning: The electron-withdrawing nature of the bromine and carboxyl groups, contrasted with the electron-donating methyl group, can fine-tune the electronic energy levels (HOMO/LUMO) of the resulting polymer. This is a key parameter in designing materials for applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.gov

This approach is analogous to the synthesis of polymers based on other functionalized aromatic building blocks, such as dithieno[3,2-b:2′,3′-d]pyrrole (DTP) derivatives, which are used to create a wide array of conjugated polymers for organic electronics. nih.gov

Role in the Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The choice of the organic linker is paramount as it dictates the topology, pore size, and functionality of the resulting framework. Polycarboxylic acids are among the most widely used linkers for MOF synthesis. researchgate.net

Although no MOFs constructed specifically from this compound as the primary linker were identified in the surveyed literature, its structure allows for a clear prediction of its potential role in this field. It can be considered a "designer" linker whose specific functional groups would impart unique characteristics to a MOF.

The key features of this compound as a potential MOF linker are:

Coordination Site: The carboxylate group provides the essential functionality to coordinate with metal centers (e.g., Zn²⁺, Cu²⁺, Cd²⁺) to form the nodes of the framework structure. researchgate.netmdpi.com

Functionalization of Pores: The bromine atoms would project into the pores of the resulting MOF. These halogen atoms can serve as sites for post-synthetic modification, where further chemical reactions can be performed to add new functionalities to the framework after it has been assembled. Furthermore, the polar C-Br bonds can create specific adsorption sites, potentially enhancing the selectivity for certain gas molecules.

The following table compares the potential attributes of this compound with a standard, widely used MOF linker, Terephthalic Acid (Benzene-1,4-dicarboxylic acid).

| Feature | This compound (Hypothetical) | Terephthalic Acid (BDC) |

|---|---|---|

| Coordination Mode | Monocarboxylate | Dicarboxylate |

| Symmetry | Asymmetric | Symmetric, Linear |

| Steric Hindrance | High (due to ortho-methyl group) | Low |

| Pore Functionality | Halogen (Bromine) functionalization | Unfunctionalized (C-H bonds) |

| Potential Framework Outcome | Likely to form complex, non-centrosymmetric, or chiral structures. Pores decorated with Br atoms. | Forms highly symmetric, robust frameworks (e.g., MOF-5, UiO-66). |

Supramolecular Assemblies and Crystal Engineering

Crystal engineering is the design and synthesis of functional solid-state structures by controlling intermolecular interactions. nih.gov this compound is an ideal candidate for crystal engineering due to its array of functional groups capable of forming predictable non-covalent interactions. The self-assembly of this molecule in the solid state is governed by a hierarchy of these interactions.

Hydrogen Bonding: The most powerful interaction is the hydrogen bond formed by the carboxylic acid group. Like most carboxylic acids, it is strongly expected to form a robust and predictable supramolecular synthon: the carboxylic acid dimer . In this arrangement, two molecules are held together by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. This dimer is the primary building block for the extended structure.

The interplay between these forces dictates the final crystalline form. The steric bulk of the methyl group plays a crucial role by preventing overly dense packing and influencing which hydrogen and halogen bonding motifs are geometrically possible, thus providing a mechanism to "steer" the assembly towards a desired architecture. This principle is observed in other halogenated benzoic acids where the combination of hydrogen and halogen bonds leads to well-defined 1D and 2D architectures. nih.gov

The expected non-covalent interactions driving the self-assembly of this compound are summarized below.

| Interaction Type | Participating Groups | Role in Assembly | Strength |

|---|---|---|---|

| Hydrogen Bond | -COOH ↔ HOOC- | Forms primary dimeric building blocks | Strong |

| Halogen Bond | C-Br ↔ O=C | Links dimers into extended chains or sheets | Moderate |

| π–π Stacking | Aromatic Ring ↔ Aromatic Ring | Stabilizes layered structures | Weak |

| van der Waals | C-H ↔ Br-C | Contributes to overall crystal packing efficiency | Weak |

Future Research Directions and Emerging Trends

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The paradigm of drug discovery is undergoing a significant transformation, driven by the power of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to predict molecular properties, identify potential drug candidates, and optimize synthetic pathways, drastically reducing the time and cost of development. For 3,5-Dibromo-2-methylbenzoic acid, AI and ML offer a clear path toward targeted therapeutic development.

Future research will likely focus on using ML models to screen virtual libraries of derivatives of this compound against various biological targets. By training algorithms on existing structure-activity relationship (SAR) data, researchers can predict the efficacy and potential toxicity of novel compounds before they are ever synthesized in a lab. nih.gov Generative AI models can even design entirely new molecular structures based on the this compound scaffold, tailored to fit the active sites of specific proteins involved in disease. nih.gov Furthermore, AI can predict crucial pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), helping to identify candidates with a higher probability of success in clinical trials. nih.gov An algorithmic framework known as SPARROW, for instance, has been developed to help scientists make cost-aware choices by identifying optimal molecular candidates that minimize synthetic cost while maximizing the likelihood of desired properties. nih.gov

| AI/ML Approach | Application to this compound | Potential Outcome |

| Supervised Learning | Predicting biological activity and toxicity of derivatives based on existing data. | Prioritization of high-potential compounds for synthesis and testing. |

| Generative Models (e.g., VAEs, GANs) | Designing novel molecules with the 3,5-dibromo-2-methylphenyl core structure. | Discovery of new chemical entities with optimized therapeutic profiles. |

| Predictive ADME/Tox Models | Forecasting the pharmacokinetic and safety profiles of new derivatives. | Reduction of late-stage failures in drug development. |

| Synthesis Planning Algorithms | Identifying the most efficient and cost-effective routes to synthesize derivatives. | Acceleration of the research and development cycle. |

Sustainable Synthesis and Biocatalytic Approaches

The chemical industry is increasingly moving towards "green chemistry," which prioritizes environmentally friendly processes. Future research on this compound will undoubtedly explore sustainable synthesis routes that minimize waste, reduce energy consumption, and avoid hazardous reagents. A key area of this research is biocatalysis, which uses enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild conditions.

Studies have already demonstrated the efficient conversion of fluorinated benzoic acids into their corresponding amides and benzyl (B1604629) alcohols using microorganisms like Streptomyces sp. and Cunninghamella elegans, respectively. libretexts.org Future work could investigate the application of similar microbial or isolated enzyme systems to this compound. For example, enzymes could be used for the selective reduction of the carboxylic acid group or for the amidation of the molecule, processes that traditionally require harsher chemical reagents. libretexts.org The hyperthermophilic archaeon Pyrococcus furiosus has been shown to catalyze the hydrogenation of various carboxylic acids to their primary alcohols, offering another potential biocatalytic route. acs.org Research into enzymatic pathways for producing benzoic acid itself from renewable feedstocks like L-phenylalanine is also advancing, which could provide a sustainable starting point for the entire synthesis chain. researchgate.net

Advanced Functional Material Design Based on this compound